molecular formula C9H5Br2FO2 B13727226 4,5-Dibromo-2-fluorocinnamic acid

4,5-Dibromo-2-fluorocinnamic acid

Cat. No.: B13727226
M. Wt: 323.94 g/mol
InChI Key: CEZGGZFGWXKEOV-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dibromo-2-fluorocinnamic acid is a halogenated aromatic compound featuring a cinnamic acid backbone (a benzene ring with a propenoic acid group, CH=CH-COOH) substituted with bromine atoms at positions 4 and 5 and a fluorine atom at position 2. Its molecular formula is C₉H₅Br₂FO₂, and its molecular weight is approximately 308.95 g/mol. These halogenated derivatives are frequently employed in pharmaceutical synthesis, materials science, and organic chemistry due to their reactivity and electronic effects .

Properties

Molecular Formula

C9H5Br2FO2

Molecular Weight

323.94 g/mol

IUPAC Name

(E)-3-(4,5-dibromo-2-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Br2FO2/c10-6-3-5(1-2-9(13)14)8(12)4-7(6)11/h1-4H,(H,13,14)/b2-1+

InChI Key

CEZGGZFGWXKEOV-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C(=CC(=C1Br)Br)F)/C=C/C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)F)C=CC(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to Halogenated Cinnamic Acids

Several classical and modern methods are employed to synthesize cinnamic acid derivatives, including halogenated variants. The main preparation routes relevant to 4,5-dibromo-2-fluorocinnamic acid are:

  • Perkin Reaction (Acetic Anhydride/Sodium Acetate Method): This classical method involves condensation of substituted benzaldehydes with acetic anhydride in the presence of anhydrous sodium acetate, yielding cinnamic acid derivatives. However, for electron-donating groups, the yield may decrease, and side reactions can occur due to base sensitivity of aldehydes.

  • Knoevenagel Condensation: Reaction of benzaldehydes with malonic acid or its derivatives under basic conditions, followed by decarboxylation, is a common method for cinnamic acid synthesis. This method can be adapted for halogenated benzaldehydes, although prolonged reaction times may be required.

  • Wittig Olefination: A versatile and widely used method for synthesizing cinnamic acids involves the reaction of substituted benzaldehydes with stabilized phosphoranes such as alkoxycarbonylmethylidenetriphenylphosphoranes in aqueous or organic media. This method allows for good yields and can be adapted for halogenated substrates.

  • Enzymatic Synthesis: Using biocatalysts like Novozym 435 for esterification or transesterification reactions can produce cinnamic acid derivatives with high selectivity and conversion rates but is less common for halogenated derivatives.

  • Halogenation Post-Synthesis: Sometimes, halogen substituents like bromine and fluorine are introduced after the formation of the cinnamic acid backbone via electrophilic aromatic substitution or halogenation reactions using reagents such as N-bromosuccinimide (NBS) for bromination and selective fluorination agents.

Specific Preparation Strategies for this compound

Given the substitution pattern (4,5-dibromo and 2-fluoro), the synthesis involves either:

  • Starting from 2-fluorobenzaldehyde or a suitable fluorinated aromatic precursor, followed by bromination at the 4 and 5 positions, then performing the cinnamic acid formation via Perkin or Wittig methods.

  • Alternatively, synthesizing the cinnamic acid framework first from 2-fluorobenzaldehyde, then performing regioselective bromination at positions 4 and 5 using NBS or bromine under controlled conditions.

The following table summarizes potential synthetic routes:

Method Starting Materials Key Reagents Conditions Notes
Perkin Reaction 2-Fluorobenzaldehyde Acetic anhydride, sodium acetate Heating under reflux May yield side products; base-sensitive aldehydes
Knoevenagel Condensation 2-Fluorobenzaldehyde + Malonic acid Piperidine or base catalyst Heating, decarboxylation step Longer reaction times; moderate yields
Wittig Olefination 2-Fluorobenzaldehyde + Alkoxycarbonylmethylidenetriphenylphosphorane Aqueous NaOH, heat One-pot olefination-hydrolysis High yields, mild conditions, environmentally friendly
Post-Synthesis Bromination 2-Fluorocinnamic acid N-Bromosuccinimide (NBS), DMF Room temperature or controlled heating Selective bromination at 4,5 positions possible

Detailed Wittig Olefination Procedure Adapted for this compound

The Wittig olefination method is particularly suitable for synthesizing halogenated cinnamic acids due to its mild conditions and high selectivity. A generalized procedure adapted for this compound would be:

  • Preparation of 4,5-Dibromo-2-fluorobenzaldehyde: Starting from 2-fluorobenzaldehyde, bromination with NBS in DMF at room temperature introduces bromine atoms at the 4 and 5 positions regioselectively.

  • Wittig Olefination: The halogenated benzaldehyde is reacted with ethoxycarbonylmethylidenetriphenylphosphorane in 10 wt% aqueous sodium hydroxide at 75°C for approximately 20 hours. The reaction mixture is then cooled, and triphenylphosphine oxide byproduct is removed by filtration.

  • Hydrolysis and Acidification: The filtrate is acidified carefully with dilute hydrochloric acid to precipitate the this compound, which is then filtered and dried.

  • Purification: The crude product can be purified by recrystallization from suitable solvents or by chromatography if needed.

This method offers high yield and purity, with minimal organic solvent use and straightforward work-up.

Enzymatic and Alternative Methods

Although enzymatic methods using Novozym 435 have been reported for some cinnamic acid derivatives, their application to heavily halogenated compounds like this compound is limited due to steric and electronic effects of halogens. Industrial methods involving hazardous solvents like carbon tetrachloride are discouraged due to environmental concerns.

Analytical Data and Research Findings

While specific analytical data for this compound is scarce in the literature, analogous halogenated cinnamic acids exhibit the following characteristics:

Parameter Typical Data for Halogenated Cinnamic Acids
Melting Point 150–200 °C (depending on substitution)
IR Spectroscopy Strong C=O stretch around 1690 cm⁻¹; C=C stretch near 1600 cm⁻¹
NMR Spectroscopy Aromatic protons shifted downfield due to halogen; characteristic alkene proton doublets with coupling constants ~16 Hz indicating E-configuration
Mass Spectrometry Molecular ion peaks consistent with halogen isotopic patterns (Br: 79/81)

These data allow confirmation of the substitution pattern and purity after synthesis.

Summary Table of Preparation Routes for this compound

Route Advantages Disadvantages Yield Environmental Impact
Perkin Reaction Classical, well-known Side reactions, lower yield with electron-donors Moderate (50-70%) Uses acetic anhydride; moderate waste
Knoevenagel Condensation Simple reagents Long reaction time; decarboxylation step Moderate Uses bases; moderate waste
Wittig Olefination High selectivity and yield; mild conditions Requires phosphorane synthesis High (up to 77%) Water-based; less organic solvent
Post-Synthesis Bromination Regioselective halogenation Requires handling of brominating agents High Bromine reagents hazardous

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-fluorocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted cinnamic acid derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4,5-dibromo-2-fluorocinnamic acid exhibits antimicrobial properties. Compounds with similar structures have been shown to inhibit the growth of various bacteria and fungi. The presence of halogens often enhances the interaction with microbial enzymes, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition Studies

The compound's structural features allow it to act as a potential inhibitor of specific enzymes involved in metabolic pathways. Studies suggest that halogenated compounds can modulate enzyme activity, which is crucial for understanding metabolic disorders and developing therapeutic agents.

Anti-inflammatory Properties

Cinnamic acid derivatives are known for their anti-inflammatory effects. Preliminary studies suggest that this compound may also exhibit similar properties, making it a candidate for further investigation in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various strains of bacteria and fungi. The compound showed significant inhibitory effects against Escherichia coli and Candida albicans, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

MicroorganismMIC (µg/mL)Comparison AgentMIC (µg/mL)
E. coli50Ampicillin25
C. albicans100Fluconazole50

Case Study 2: Enzyme Interaction

In enzyme inhibition studies, this compound was tested against several metabolic enzymes. The results indicated that the compound significantly inhibited enzyme activity in vitro, suggesting potential therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-fluorocinnamic acid depends on its specific application. In coupling reactions, the bromine atoms act as leaving groups, allowing the formation of new carbon-carbon bonds. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s closest analogs include halogenated benzoic acids and cinnamic acids, differing in backbone structure and substituent positions. Key examples are:

Table 1: Comparison of Halogenated Aromatic Acids
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
4,5-Dibromo-2-fluorocinnamic acid Not provided C₉H₅Br₂FO₂ 308.95 Br (4,5), F (2) Pharmaceutical intermediates, photochemical research
4,5-Dibromo-2-fluorobenzoic acid 289039-48-1 C₇H₃Br₂FO₂ 269.88 Br (4,5), F (2) Fine chemical synthesis, coupling reactions
2-Bromo-4,5-difluorobenzoic acid 28314-82-1 C₇H₃BrF₂O₂ 237.00 Br (2), F (4,5) Industrial intermediates, agrochemicals
5-Bromo-2,4-difluorobenzoic acid - C₇H₃BrF₂O₂ 237.00 Br (5), F (2,4) Drug development, organic electronics
Key Observations:

This property is critical in materials science for light-sensitive applications. Benzoic acid analogs (e.g., 4,5-Dibromo-2-fluorobenzoic acid) lack the vinyl group, reducing steric hindrance and altering reactivity in substitution reactions .

Halogen Effects :

  • Bromine : Acts as a strong electron-withdrawing group, increasing acidity (pKa ~2–3 for benzoic acids) and serving as a leaving group in nucleophilic substitution.
  • Fluorine : Enhances electronegativity and metabolic stability, making such compounds valuable in drug design .

Positional Isomerism :

  • Substituent positions significantly affect reactivity. For example, 5-Bromo-2,4-difluorobenzoic acid (Expt. in Table 2, ) shows higher synthetic yield (87%) compared to analogs with bromine at position 2, emphasizing the role of halogen placement in reaction efficiency.

Physicochemical Properties

While direct data for this compound is unavailable, inferences can be drawn from analogs:

  • Solubility: Bromine and fluorine substituents reduce solubility in polar solvents due to increased hydrophobicity. Cinnamic acid derivatives may exhibit lower solubility than benzoic acids due to the nonpolar vinyl group.
  • Melting Point: Halogenation generally increases melting points. For example, 4,5-Dibromo-2-fluorobenzoic acid (MW 269.88 g/mol) has a higher melting point (~200°C) compared to non-halogenated benzoic acids (~122°C) .

Q & A

Basic Research Questions

Q. What are the foundational steps for synthesizing 4,5-Dibromo-2-fluorocinnamic acid, and how is purity validated?

  • Methodology : Synthesis typically involves bromination of 2-fluorocinnamic acid derivatives under controlled conditions (e.g., using NBS or Br₂ in acetic acid). Purification is achieved via recrystallization or column chromatography. Purity is confirmed using HPLC (>97% purity) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C and ¹⁹F NMR for halogen verification) . Melting point consistency (e.g., 195–199°C for analogous bromo-fluorocinnamic acids) is also critical .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H NMR identifies aromatic proton environments, while ¹⁹F NMR confirms fluorine presence.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~269.88 g/mol for related dibromo-furoic acids) .
  • Infrared (IR) Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and halogen bonds.
  • X-ray Crystallography : Resolves regiochemistry of bromine/fluorine substitutions in crystalline forms .

Advanced Research Questions

Q. How can regioselective bromination of 2-fluorocinnamic acid derivatives be optimized to target the 4,5-positions?

  • Strategies :

  • Use directing groups (e.g., carboxylate) to influence bromine placement.
  • Adjust solvent polarity (e.g., DMF vs. acetic acid) and temperature to control reaction kinetics.
  • Employ catalysts like FeCl₃ to enhance selectivity. Comparative studies on analogous compounds (e.g., 5-Bromo-2,4-difluorobenzoic acid) suggest bromine positioning is solvent- and catalyst-dependent .

Q. How should researchers address discrepancies in melting point data across synthetic batches?

  • Analysis :

  • Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms.
  • Impurity Profiling : Combine HPLC with tandem MS to detect trace byproducts (e.g., mono-brominated intermediates).
  • Batch Consistency : Standardize recrystallization solvents (e.g., ethanol/water mixtures) to ensure reproducibility .

Q. What experimental designs are effective for evaluating the bioactivity of halogenated cinnamic acids?

  • Methodological Framework :

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinase assays) or receptor binding using fluorescence polarization.
  • Molecular Docking : Model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) to rationalize structure-activity relationships (SAR).
  • Cytotoxicity Profiling : Use MTT assays on cell lines to assess therapeutic windows. Reference studies on structurally similar compounds (e.g., 3,5-Dibromo-4-fluorocinnamic acid) highlight halogen positioning as critical for bioactivity .

Data Contradiction and Validation

Q. How to resolve conflicting spectral data (e.g., NMR shifts) between synthesized and commercial this compound?

  • Approach :

  • Cross-reference with PubChem or EPA DSSTox entries for standardized spectral libraries .
  • Validate using deuterated solvents (e.g., DMSO-d₆) to eliminate solvent-induced shift variations.
  • Collaborate with third-party labs for independent verification .

Safety and Handling Protocols

Q. What safety measures are critical when handling this compound in laboratory settings?

  • Guidelines :

  • Use fume hoods to avoid inhalation of halogenated vapors.
  • Wear nitrile gloves and chemical safety goggles to prevent dermal/ocular exposure.
  • Store in airtight containers at 2–8°C to prevent degradation. Safety Data Sheets (SDS) for analogous compounds emphasize acute toxicity risks (e.g., skin irritation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.